![molecular formula C16H20N2O2S B2822686 2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide CAS No. 1234867-42-5](/img/structure/B2822686.png)
2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide
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Overview
Description
2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a commonly used reagent for the measurement of cell viability, proliferation, and cytotoxicity in vitro. MTT is a water-soluble compound that can easily penetrate cell membranes and be reduced by mitochondrial dehydrogenases to form a purple formazan product.
Scientific Research Applications
Cell Viability Assays
- MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) is commonly used to assess cell viability based on redox potential . Actively respiring cells convert the water-soluble MTT into an insoluble purple formazan. Researchers then solubilize the formazan and determine its concentration through optical density measurements. This assay provides valuable insights into cell health and metabolic activity.
Enzyme Activity Measurement
- Modified methods involving MTT allow rapid measurement of dehydrogenase enzyme activity in lactic acid bacteria cells . The microplate assay enables simultaneous assessment of multiple conditions and strains. Researchers can explore enzyme kinetics and evaluate the impact of various factors on cellular metabolism.
Fluorescent Probes and DNA Staining
- Thiazolium blue tetrazolium bromide (MTT) serves as a fluorescent probe and DNA dye. It specifically binds to G-C base pairs in DNA, emitting light. Researchers use it in DNA gel electrophoresis, PCR amplification, and other laboratory techniques . Its unique binding properties make it a valuable tool for nucleic acid research.
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondria in cells. The mitochondria play a crucial role in cellular respiration, a process that produces energy for the cell .
Mode of Action
The compound, also known as MTT, is used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan . This conversion is facilitated by the mitochondrial dehydrogenase enzymes present in viable cells .
Biochemical Pathways
The biochemical pathway involved is the cellular respiration pathway, specifically the electron transport chain located in the mitochondria . The reduction of MTT to formazan is an indicator of the mitochondrial activity, which is a measure of cell viability .
Pharmacokinetics
The pharmacokinetics of MTT is largely dependent on its solubility. MTT is water-soluble and is converted into insoluble formazan in the cell . The formazan is then solubilized, and its concentration determined by optical density . The solubility of MTT and formazan can impact the bioavailability of the compound.
Result of Action
The result of the action of MTT is the formation of purple formazan crystals in viable cells . The amount of formazan produced is directly proportional to the number of viable cells . Therefore, the intensity of the purple color, measured using a spectrophotometer, provides a quantitative measure of cell viability .
Action Environment
The action of MTT can be influenced by various environmental factors. For instance, the temperature and pH can affect the activity of the mitochondrial dehydrogenase enzymes, thereby influencing the reduction of MTT to formazan . Furthermore, light exposure can degrade MTT, affecting its stability and efficacy . Therefore, it is recommended to store MTT in a dark environment at room temperature .
properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-8-7-13-5-4-6-14(9-13)20-3/h4-6,9H,7-8,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHUQGDXQOZUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide |
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